molecular formula C6H4N6 B3066640 3,3'-BI-1,2,4-Triazine CAS No. 855244-43-8

3,3'-BI-1,2,4-Triazine

Cat. No.: B3066640
CAS No.: 855244-43-8
M. Wt: 160.14 g/mol
InChI Key: KRWGPAQDPHZSRD-UHFFFAOYSA-N
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Description

3,3’-BI-1,2,4-Triazine is a heterocyclic compound characterized by the presence of two triazine rings connected via a single bond. Triazines are six-membered rings containing three nitrogen atoms, and they are known for their diverse chemical properties and applications. The 1,2,4-triazine isomer is particularly notable for its electron-deficient nature, making it a valuable scaffold in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-BI-1,2,4-Triazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with nitriles or amidines under acidic or basic conditions. The reaction can be facilitated by heating or using microwave irradiation to achieve higher yields .

Industrial Production Methods: Industrial production of 3,3’-BI-1,2,4-Triazine often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,3’-BI-1,2,4-Triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .

Scientific Research Applications

3,3’-BI-1,2,4-Triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-BI-1,2,4-Triazine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s electron-deficient nature allows it to form stable complexes with various biomolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

    1,2,3-Triazine: Less studied compared to 1,2,4-triazine but known for its unique reactivity.

    1,3,5-Triazine:

Uniqueness: 3,3’-BI-1,2,4-Triazine stands out due to its dual triazine rings, which enhance its reactivity and versatility. Its ability to undergo a wide range of chemical reactions and form stable complexes makes it a valuable compound in various fields .

Properties

IUPAC Name

3-(1,2,4-triazin-3-yl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c1-3-9-11-5(7-1)6-8-2-4-10-12-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWGPAQDPHZSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=N1)C2=NC=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628578
Record name 3,3'-Bi-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855244-43-8
Record name 3,3'-Bi-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
3,3'-BI-1,2,4-Triazine
Reactant of Route 5
3,3'-BI-1,2,4-Triazine
Reactant of Route 6
3,3'-BI-1,2,4-Triazine

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